![molecular formula C8H15N3O B1434881 1-(4-methoxybutyl)-1H-pyrazol-3-amine CAS No. 1564720-59-7](/img/structure/B1434881.png)
1-(4-methoxybutyl)-1H-pyrazol-3-amine
Overview
Description
1-(4-methoxybutyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPBA, and it is a pyrazole derivative. MPBA has a molecular formula of C9H16N2O, and its molecular weight is 168.24 g/mol.
Scientific Research Applications
Heterocyclic Compound Synthesis
The unique reactivity of derivatives similar to "1-(4-methoxybutyl)-1H-pyrazol-3-amine" makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. Gomaa and Ali (2020) discussed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, emphasizing their application in generating heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. This review highlights the compound's role in heterocyclic and dyes synthesis, showcasing its utility in creating versatile cynomethylene dyes under mild reaction conditions from a broad spectrum of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives, akin to "1-(4-methoxybutyl)-1H-pyrazol-3-amine," exhibit a broad spectrum of biological activities, making them a focus of pharmaceutical research. Ray et al. (2022) reviewed the synthetic strategies and anticancer activities of pyrazoline derivatives, underscoring their significant potential as anticancer agents. This study presents a comprehensive overview of recent updates in the development of new anticancer agents using pyrazoline derivatives, reflecting ongoing research interest in exploiting this moiety for therapeutic purposes (Ray et al., 2022).
Neurodegenerative Disorder Management
Pyrazolines, including compounds structurally related to "1-(4-methoxybutyl)-1H-pyrazol-3-amine," are known for their potential in treating neurodegenerative diseases. Ahsan et al. (2022) reviewed the neuroprotective properties of pyrazolines, highlighting their efficacy in managing Alzheimer’s disease and Parkinson’s disease. The study covers structure-activity relationships, molecular docking simulation, anticholinesterase, and monoamine oxidase inhibitory actions, presenting pyrazolines as significant heteroaromatic scaffolds for new drug development aimed at neurodegenerative diseases (Ahsan et al., 2022).
properties
IUPAC Name |
1-(4-methoxybutyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-12-7-3-2-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUUGDSLSBVQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybutyl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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